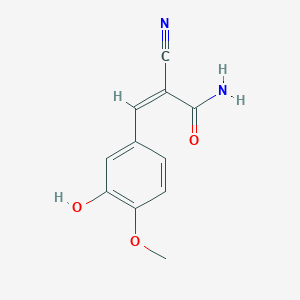![molecular formula C22H16ClN3OS B5821771 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5821771.png)
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized through various methods and has shown promising results in several studies. In
Mécanisme D'action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is not fully understood. However, studies have shown that it inhibits the growth of fungi and bacteria by interfering with the synthesis of their cell walls. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been found to modulate the immune system by regulating the production of cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has various biochemical and physiological effects. It has been found to inhibit the growth of several strains of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. Furthermore, it has been found to modulate the immune system by regulating the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications in certain fields.
Orientations Futures
There are several future directions for the research on 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone. One direction is to further investigate its potential as an antifungal and antibacterial agent, as well as its potential use as an anticancer agent. Another direction is to explore its potential as an anti-inflammatory agent and as a modulator of the immune system. Furthermore, research can be conducted to better understand its mechanism of action and to optimize its synthesis method for improved yields and purity. Overall, the potential applications of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone make it a promising compound for future scientific research.
Méthodes De Synthèse
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone can be achieved through various methods. One such method involves the reaction of 4-chlorobenzyl chloride with phenylacetonitrile in the presence of sodium hydride, followed by the reaction with thiosemicarbazide and subsequent cyclization with hydrazine hydrate. Another method involves the reaction of 4-chlorobenzyl chloride with phenylacetic acid in the presence of thionyl chloride, followed by the reaction with thiosemicarbazide and cyclization with hydrazine hydrate. These methods have been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as an antifungal and antibacterial agent. It has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. In addition, it has been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-18-11-13-19(14-12-18)26-21(17-9-5-2-6-10-17)24-25-22(26)28-15-20(27)16-7-3-1-4-8-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPOUGVOVMZWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)



![4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde](/img/structure/B5821749.png)


![N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5821779.png)
![2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5821791.png)

